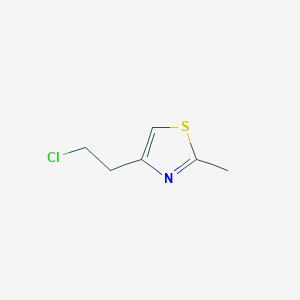

4-(2-Chloroethyl)-2-methyl-1,3-thiazole

Description

Significance of Thiazole (B1198619) Heterocycles in Organic Synthesis and Chemical Research

Thiazole, a five-membered aromatic ring containing sulfur and nitrogen atoms, is a fundamental structural motif in numerous natural products and synthetic compounds of significant interest. nih.gov Its derivatives are integral to the development of a wide range of pharmaceuticals, agrochemicals, and materials. The thiazole ring is a key component of vitamin B1 (thiamine) and is found in a variety of potent drugs, including the antiretroviral agent Ritonavir and the antimicrobial Sulfathiazole. bohrium.com

In organic synthesis, the thiazole ring serves as a versatile building block. The presence of three carbon atoms and two heteroatoms in the ring provides multiple sites for functionalization, allowing for the construction of complex molecular architectures. pharmaguideline.com The reactivity of the thiazole ring can be tuned by the introduction of various substituents, making it a valuable synthon for the preparation of diverse chemical libraries for drug discovery and material science applications. nih.gov The development of novel synthetic methodologies for the construction and modification of the thiazole nucleus remains an active area of research, with a focus on efficiency, selectivity, and sustainability. organic-chemistry.org

Overview of the Structural Features and Unique Reactivity of Haloethyl-Substituted Thiazoles

The introduction of a haloethyl group, such as the 2-chloroethyl substituent in 4-(2-Chloroethyl)-2-methyl-1,3-thiazole, imparts unique structural and reactive properties to the thiazole core. The structural arrangement of this compound features a methyl group at the 2-position and a 2-chloroethyl group at the 4-position of the 1,3-thiazole ring.

The key feature influencing the reactivity of this molecule is the electrophilic carbon atom of the chloroethyl side chain. This carbon is susceptible to nucleophilic attack, making the compound a valuable intermediate for the introduction of various functional groups. researchgate.net A notable reaction of haloalkyl-substituted heterocycles is the vicarious nucleophilic substitution (VNS). In the case of (chloroethyl)thiazole, it can react with nitroarenes in the presence of a strong base to form nitrobenzyl heterocycles. researchgate.net This reactivity highlights the ability of the chloroethyl group to participate in carbon-carbon bond-forming reactions, expanding the synthetic utility of this class of compounds.

The general reactivity of the thiazole ring itself includes susceptibility to both electrophilic and nucleophilic substitution, depending on the reaction conditions and the nature of existing substituents. pharmaguideline.com The presence of the electron-donating methyl group at the 2-position can influence the electron density of the ring, potentially affecting the regioselectivity of further substitutions.

Current Research Landscape for this compound and Related Analogues

Current research involving this compound and its analogues primarily focuses on their application as key intermediates in the synthesis of more complex molecules with potential biological activities. The presence of the reactive chloroethyl group allows for facile modification and elaboration of the molecular structure.

For instance, this compound serves as a precursor in the synthesis of various pharmaceutical and agrochemical agents. google.comgoogle.com The ability to introduce diverse functionalities through nucleophilic displacement of the chloride ion makes it a valuable starting material for generating libraries of compounds for high-throughput screening. nih.gov

While specific biological activity data for this compound itself is not extensively reported in publicly available literature, the broader class of thiazole derivatives exhibits a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. mdpi.commdpi.comnih.gov Research on analogues often involves the substitution of the chloroethyl group with various pharmacophores to explore structure-activity relationships (SAR) and identify new therapeutic leads. nih.govnih.gov The development of novel thiazole-based compounds with improved potency and selectivity remains an active and promising area of medicinal chemistry research. bohrium.com

Methodological Approaches in the Study of Thiazole Derivatives

The characterization and analysis of this compound and its derivatives rely on a combination of modern spectroscopic and chromatographic techniques. These methods are essential for confirming the structure of newly synthesized compounds, monitoring reaction progress, and assessing purity.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. The chemical shifts and coupling patterns of the protons and carbons provide detailed information about the connectivity of atoms within the molecule and the electronic environment of the thiazole ring. cdnsciencepub.comresearchgate.netdiva-portal.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. rsc.orgresearchgate.netnih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the elemental composition. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the presence of specific functional groups within the molecule by observing their characteristic vibrational frequencies. researchgate.netresearchgate.net

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the separation, purification, and quantitative analysis of thiazole derivatives. purkh.comresearchgate.net Reversed-phase HPLC is commonly used, where the separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase. researchgate.net

Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is suitable for the analysis of volatile and thermally stable thiazole compounds. rsc.orgmnishioka.comacs.orgnih.gov This technique provides excellent separation of isomers and allows for both qualitative and quantitative analysis. rsc.orgnih.gov

Below is an interactive data table summarizing the key analytical techniques used in the study of thiazole derivatives.

| Analytical Technique | Information Obtained |

| ¹H and ¹³C NMR | Molecular structure, connectivity, electronic environment |

| Mass Spectrometry | Molecular weight, fragmentation pattern, elemental composition (HRMS) |

| Infrared Spectroscopy | Presence of functional groups |

| HPLC | Separation, purification, quantitative analysis |

| GC-MS | Separation of volatile compounds, identification, quantification |

Structure

3D Structure

Propriétés

IUPAC Name |

4-(2-chloroethyl)-2-methyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNS/c1-5-8-6(2-3-7)4-9-5/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPMVBCKIEBSWKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177291-56-3 | |

| Record name | 4-(2-chloroethyl)-2-methyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 2 Chloroethyl 2 Methyl 1,3 Thiazole and Analogues

De Novo Synthetic Routes to the 1,3-Thiazole Core Structure

The formation of the thiazole (B1198619) ring is the initial critical step in the synthesis of 4-(2-chloroethyl)-2-methyl-1,3-thiazole. Classical and modern cyclization strategies provide robust pathways to this essential heterocyclic core.

Hantzsch Thiazole Synthesis and Modern Variants for Substituted Thiazoles

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains one of the most fundamental and widely employed methods for the construction of the thiazole ring. nih.gov The classical approach involves the condensation reaction between an α-haloketone and a thioamide. nih.gov This reaction proceeds via an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

Modern advancements in the Hantzsch synthesis have focused on improving reaction conditions, yields, and environmental compatibility. These variants often employ enabling technologies such as microwave irradiation and ultrasound assistance to accelerate reaction rates and improve efficiency. nih.govnih.govnih.gov

Microwave-assisted Hantzsch synthesis has emerged as a powerful tool for the rapid and efficient synthesis of thiazole derivatives. nih.govresearchgate.net The use of microwave heating can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.govmdpi.com This technique is particularly advantageous for the synthesis of complex and highly substituted thiazoles. nih.govresearchgate.net

Ultrasound-assisted synthesis offers another green and efficient alternative to traditional methods. nih.govnih.gov The application of ultrasonic waves can enhance the rate of chemical reactions through acoustic cavitation, which improves mass transfer and increases the reactivity of the substrates. nih.govresearchgate.net Ultrasound-assisted Hantzsch reactions have been successfully employed for the synthesis of 2,4-disubstituted thiazoles under mild conditions, often using environmentally benign solvents like water. nih.govnih.gov

Table 1: Comparison of Conventional and Modern Variants of Hantzsch Thiazole Synthesis

| Method | Typical Reaction Time | Energy Source | Key Advantages | Representative Reference |

|---|---|---|---|---|

| Conventional Heating | Hours to days | Thermal (e.g., oil bath) | Well-established, simple setup | nih.gov |

| Microwave-Assisted | Minutes | Microwave Irradiation | Rapid reaction rates, higher yields, cleaner reactions | nih.govresearchgate.net |

| Ultrasound-Assisted | Minutes to hours | Ultrasonic Waves | Enhanced reaction rates, mild conditions, green chemistry | nih.govnih.gov |

Cyclocondensation Reactions Involving α-Halocarbonyl Precursors and Thioamides

The cyclocondensation of α-halocarbonyl compounds with thioamides is the cornerstone of the Hantzsch synthesis and related methods for preparing thiazoles. researchgate.net The versatility of this reaction allows for the synthesis of a wide array of substituted thiazoles by varying the structure of both the α-halocarbonyl and the thioamide reactants. nih.gov

The general mechanism involves the nucleophilic attack of the sulfur atom of the thioamide on the electrophilic carbon of the α-halocarbonyl, leading to the formation of a thioether intermediate. This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon. The final step is a dehydration reaction that results in the formation of the aromatic thiazole ring.

For the synthesis of 2,4-disubstituted thiazoles, the choice of the α-halocarbonyl and thioamide is crucial. For instance, the reaction of an α-haloketone of the structure R-CO-CH(X)-R' with a thioamide R''-CS-NH2 will generally yield a thiazole with the R group at the 4-position, the R' group at the 5-position, and the R'' group at the 2-position.

One-pot synthetic strategies have been developed to streamline the synthesis of substituted thiazoles. These methods often involve the in-situ generation of the α-halocarbonyl compound, which then reacts with the thioamide without the need for isolation of the intermediate. researchgate.nettandfonline.com For example, ethyl 2-amino-4-methylthiazole-5-carboxylate can be synthesized in a one-pot reaction from ethyl acetoacetate, N-bromosuccinimide (NBS), and thiourea. tandfonline.com

Targeted Synthesis of the 2-Methyl and 4-(2-Chloroethyl) Moieties

The specific substitution pattern of this compound requires careful selection of starting materials and synthetic routes to ensure the correct placement of the methyl and chloroethyl groups.

Strategies for Introducing the Methyl Group at the 2-Position

The introduction of a methyl group at the 2-position of the thiazole ring is typically achieved by using thioacetamide (B46855) (CH3CSNH2) as the thioamide component in the Hantzsch synthesis. researchgate.netgoogle.com The methyl group of the thioacetamide is directly incorporated into the 2-position of the resulting thiazole ring.

The reaction of thioacetamide with an appropriate α-halocarbonyl precursor provides a direct and efficient route to 2-methylthiazole (B1294427) derivatives. For example, the reaction of thioacetamide with ethyl 2-chloroacetoacetate can yield ethyl 4-methyl-2-methylthiazole-5-carboxylate. google.com This highlights the utility of thioacetamide as a readily available and effective reagent for installing the 2-methyl functionality.

Methodologies for Incorporating the 2-Chloroethyl Side Chain at the 4-Position

The incorporation of the 2-chloroethyl side chain at the 4-position of the thiazole ring can be accomplished through various synthetic strategies. A common and effective approach involves the construction of a thiazole ring that already contains a precursor to the 2-chloroethyl group, such as a 2-hydroxyethyl group, at the 4-position. This precursor can then be subsequently converted to the desired chloroethyl group.

A key intermediate in this synthesis is 4-(2-hydroxyethyl)-2-methylthiazole. This compound can be synthesized through the reaction of 1-chloro-4-hydroxybutan-2-one with thioacetamide. The 1-chloro-4-hydroxybutan-2-one serves as the α-haloketone precursor, which upon reaction with thioacetamide, directly yields the desired 4-(2-hydroxyethyl)-2-methylthiazole.

Once the 4-(2-hydroxyethyl)-2-methylthiazole intermediate is obtained, the final step is the conversion of the hydroxyl group to a chloro group. This transformation is a standard halogenation reaction, and several reagents can be employed for this purpose. Thionyl chloride (SOCl2) is a particularly effective and commonly used reagent for this conversion. google.combeilstein-journals.org

The reaction of 4-(2-hydroxyethyl)-2-methylthiazole with thionyl chloride proceeds via the formation of a chlorosulfite ester intermediate, which then undergoes nucleophilic attack by the chloride ion to displace the chlorosulfite group and form the desired this compound. beilstein-journals.orgmasterorganicchemistry.com This reaction is typically carried out in an inert solvent, and the conditions can be optimized to achieve high yields of the final product. google.com

Table 2: Key Reagents and Intermediates in the Synthesis of this compound

| Step | Key Reagent/Intermediate | Role in Synthesis | Typical Reaction |

|---|---|---|---|

| Thiazole Core Formation | Thioacetamide | Source of the 2-methyl group and the N-C-S fragment | Hantzsch thiazole synthesis with an α-haloketone |

| Side Chain Precursor Introduction | 1-Chloro-4-hydroxybutan-2-one | α-Haloketone precursor for the 4-(2-hydroxyethyl) side chain | Condensation with thioacetamide |

| Intermediate Formation | 4-(2-Hydroxyethyl)-2-methylthiazole | Precursor to the final product | Halogenation of the hydroxyl group |

| Final Halogenation | Thionyl chloride (SOCl2) | Chlorinating agent | Conversion of the 4-(2-hydroxyethyl) group to the 4-(2-chloroethyl) group |

Reactions of Dihaloalkanones with Thioureas or Substituted Thioureas

The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone for the construction of the thiazole nucleus. This method classically involves the condensation of an α-haloketone with a thioamide. A strategic extension of this methodology utilizes dihaloalkanones, which possess two electrophilic carbon centers, enabling the formation of thiazoles with functionalized side chains.

The synthesis of this compound can be achieved through the reaction of a suitable dihaloalkanone, specifically 1,4-dichloro-2-butanone, with thioacetamide. This reaction exemplifies the Hantzsch synthesis, where the thioamide provides the N1-C2-S fragment and the α-haloketone provides the C4-C5-C(α)-X fragment of the resulting thiazole ring.

The proposed mechanism proceeds via two key bond formations:

S-Alkylation: The sulfur atom of thioacetamide, acting as the nucleophile, attacks the α-carbon of the ketone (C1 of 1,4-dichloro-2-butanone), displacing the first chlorine atom.

N-Acylation and Cyclization: The nitrogen atom of the thioacetamide intermediate then attacks the carbonyl carbon (C2).

Dehydration: Subsequent dehydration of the resulting hydroxythiazoline intermediate leads to the formation of the aromatic thiazole ring.

In this specific synthesis, the use of 1,4-dichloro-2-butanone as the dihaloalkanone starting material is critical. The reaction with thioacetamide (CH₃CSNH₂) results in the methyl group being positioned at C2 of the thiazole ring and the chloroethyl group at the C4 position.

Positional Isomerism in Chloroethyl-Methyl Thiazoles: Synthetic Control

The substitution pattern on the thiazole ring is highly dependent on the choice of starting materials, a principle that allows for significant synthetic control over the formation of positional isomers. The synthesis of chloroethyl-methyl thiazoles provides a clear illustration of this regioselectivity. While this compound is synthesized as described above, its positional isomer, 5-(2-Chloroethyl)-4-methylthiazole, is constructed from different precursors, highlighting the precise control chemists can exert over molecular architecture. google.com

The synthesis of 5-(2-Chloroethyl)-4-methylthiazole is achieved not through a direct Hantzsch reaction with a thioamide, but via a multi-step process starting with 3,5-dichloro-2-pentanone. google.com This precursor is first reacted with an inorganic thiocyanate (B1210189), such as potassium thiocyanate, to produce the intermediate 3-thiocyanato-5-chloro-2-pentanone. This intermediate then undergoes acid-catalyzed cyclization and subsequent transformations to yield the final product. google.com

The critical difference lies in the structure of the halo-ketone precursor.

To obtain the 4-(2-chloroethyl)-2-methyl isomer, the required precursor is 1,4-dichloro-2-butanone , which reacts with thioacetamide.

To obtain the 5-(2-chloroethyl)-4-methyl isomer, the precursor is 3,5-dichloro-2-pentanone , which reacts with a thiocyanate salt. google.com

This demonstrates that the placement of the methyl and chloroethyl groups on the final thiazole ring is predetermined by the substitution pattern of the initial ketone. The following table provides a comparative overview of the synthetic pathways for these two positional isomers.

Table 1: Synthetic Control of Positional Isomerism in Chloroethyl-Methyl Thiazoles

| Feature | This compound | 5-(2-Chloroethyl)-4-methylthiazole |

|---|---|---|

| Ketone Precursor | 1,4-Dichloro-2-butanone | 3,5-Dichloro-2-pentanone google.com |

| Thio Reagent | Thioacetamide | Potassium Thiocyanate (or similar) google.com |

| Intermediate | Thioether intermediate from S-alkylation | 3-Thiocyanato-5-chloro-2-pentanone google.com |

| Ring Formation | Hantzsch Condensation | Acid-catalyzed cyclization of thiocyanato-ketone google.com |

| Final Substituent Positions | C2: Methyl, C4: Chloroethyl | C4: Methyl, C5: Chloroethyl |

Functional Group Interconversions on Existing Thiazole Scaffolds

Modification of Alkyl Halide Functionality on the Ethyl Chain

The 2-chloroethyl group at the C4 position of the thiazole ring serves as a versatile handle for further chemical modification. As a primary alkyl chloride, it is amenable to a variety of nucleophilic substitution reactions (SN2), allowing for the introduction of diverse functional groups onto the ethyl side chain. This capability is crucial for the synthesis of analogues with modified properties.

The carbon atom bonded to the chlorine is electrophilic and can be attacked by a wide range of nucleophiles, leading to the displacement of the chloride ion. These transformations can convert the chloroethyl moiety into alcohols, ethers, amines, azides, thiols, and other functional groups. For instance, reaction with sodium hydroxide (B78521) can yield the corresponding alcohol, 5-(2-hydroxyethyl)-4-methylthiazole, a known metabolite and synthetic intermediate. google.comchemicalbook.comgoogle.comresearchgate.net Similarly, reaction with ammonia (B1221849) or primary/secondary amines can produce the corresponding aminoethylthiazoles.

The following table outlines several potential transformations of the chloroethyl group via nucleophilic substitution.

Table 2: Potential Nucleophilic Substitution Reactions on the Chloroethyl Side Chain

| Nucleophile | Reagent Example | Resulting Functional Group | Product Structure |

|---|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol (-OH) | 2-(2-Methyl-1,3-thiazol-4-yl)ethanol |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Ether (-OCH₃) | 4-(2-Methoxyethyl)-2-methyl-1,3-thiazole |

| Ammonia | Ammonia (NH₃) | Primary Amine (-NH₂) | 2-(2-Methyl-1,3-thiazol-4-yl)ethanamine |

| Azide (B81097) | Sodium Azide (NaN₃) | Azide (-N₃) | 4-(2-Azidoethyl)-2-methyl-1,3-thiazole |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile (-CN) | 3-(2-Methyl-1,3-thiazol-4-yl)propanenitrile |

Transformations Involving Sulfur and Nitrogen Heteroatoms in the Ring

The heteroatoms within the thiazole ring also possess distinct reactivity that can be exploited for further functionalization.

N-Alkylation of Ring Nitrogen: The nitrogen atom at position 3 of the thiazole ring has a lone pair of electrons and is nucleophilic. It can react with alkylating agents, such as alkyl halides, to form quaternary N-alkylated thiazolium salts. google.com This reaction introduces a positive charge into the heterocyclic ring, significantly altering its electronic properties and reactivity. The resulting thiazolium salts are key components in certain catalysts and have unique biological activities. For example, reacting this compound with an alkyl halide like methyl iodide would yield 4-(2-chloroethyl)-2,3-dimethyl-1,3-thiazolium iodide.

Oxidation of Ring Sulfur: The sulfur atom at position 1 can be targeted by oxidizing agents. Under controlled conditions, the sulfur can be oxidized to form a thiazole S-oxide (a sulfoxide) or, with stronger oxidation, a thiazole S,S-dioxide (a sulfone). researchgate.net These transformations disrupt the aromaticity of the thiazole ring and modify its geometry and electronic character. The oxidation state of the sulfur atom can influence the biological activity and chemical reactivity of the molecule. For example, oxidation with agents like meta-chloroperoxybenzoic acid (mCPBA) can lead to the corresponding sulfoxide.

These functional group interconversions on both the side chain and the heterocyclic core allow for the creation of a broad library of analogues from a single thiazole scaffold, enabling detailed structure-activity relationship studies.

Table of Compounds Mentioned

| Compound Name |

|---|

| 1,4-Dichloro-2-butanone |

| 2-(2-Methyl-1,3-thiazol-4-yl)ethanamine |

| 2-(2-Methyl-1,3-thiazol-4-yl)ethanethiol |

| 2-(2-Methyl-1,3-thiazol-4-yl)ethanol |

| 3,5-Dichloro-2-pentanone |

| 3-(2-Methyl-1,3-thiazol-4-yl)propanenitrile |

| 3-Thiocyanato-5-chloro-2-pentanone |

| 4-(2-Azidoethyl)-2-methyl-1,3-thiazole |

| 4-(2-Chloroethyl)-2,3-dimethyl-1,3-thiazolium iodide |

| This compound |

| 4-(2-Methoxyethyl)-2-methyl-1,3-thiazole |

| 5-(2-Chloroethyl)-4-methylthiazole |

| 5-(2-Hydroxyethyl)-4-methylthiazole |

| meta-Chloroperoxybenzoic acid (mCPBA) |

| Methyl Iodide |

| Potassium Thiocyanate |

| Sodium Azide |

| Sodium Cyanide |

| Sodium Hydrosulfide |

| Sodium Hydroxide |

| Sodium Methoxide |

Investigative Studies on the Reactivity and Reaction Mechanisms of 4 2 Chloroethyl 2 Methyl 1,3 Thiazole

Reactivity of the 2-Chloroethyl Substituent

The 2-chloroethyl group is a primary alkyl halide, making it a prime substrate for reactions involving nucleophilic attack and base-induced elimination. The carbon atom bonded to the chlorine is electrophilic and susceptible to attack by a wide range of nucleophiles.

Nucleophilic substitution reactions on the 2-chloroethyl side chain are expected to proceed predominantly through a bimolecular (S_N2) mechanism. This pathway involves a backside attack by a nucleophile on the carbon-chlorine bond, leading to inversion of stereochemistry if the carbon were chiral, and the displacement of the chloride leaving group. The reactivity of this side chain can be harnessed for both intramolecular and intermolecular transformations.

The proximity of the 2-chloroethyl side chain to the thiazole (B1198619) ring's nitrogen atom allows for the potential of intramolecular nucleophilic attack. The lone pair of electrons on the sp²-hybridized nitrogen at the N3 position can act as an internal nucleophile, attacking the electrophilic carbon of the side chain. This process results in the formation of a fused, bicyclic cationic system, specifically a dihydrothiazolo[3,2-a]pyridinium salt. rsc.org Such intramolecular cyclizations are a common strategy in heterocyclic synthesis to build complex polycyclic frameworks. nih.govrasayanjournal.co.innih.gov The formation of these fused systems is of significant interest as thiazolo[3,2-a]pyridine and related thiazolo[3,2-a]pyrimidine derivatives exhibit a range of biological activities. rasayanjournal.co.innih.govresearchgate.net

Table 1: Examples of Fused Thiazole System Synthesis via Cyclization

| Starting Material(s) | Reagents/Conditions | Fused Product | Reference |

|---|---|---|---|

| Pyrimidine-2(1H)-thione derivative, Chloroacetonitrile | DMF, reflux | 3-Amino-5H-thiazolo[3,2-a]pyrimidine derivative | nih.gov |

| Pyrimidine-2(1H)-thione derivative, Monochloroacetic acid | Glacial acetic acid, Acetic anhydride, Sodium acetate, reflux | 3-Oxo-3,5-dihydro-5H-thiazolo[3,2-a]pyrimidine derivative | nih.gov |

| Cyanoacetohydrazide, Acetophenones, Aromatic aldehydes, 1,1-Bis(methylthio)-2-nitroethene, Cysteamine HCl | Triethylamine, Ethanol, reflux | 5-Amino-3,7-dihydro-2H-thiazolo[3,2-a]pyridine derivative | nih.gov |

The 2-chloroethyl group is an excellent electrophilic partner for a wide array of external nucleophiles in S_N2 reactions. This allows for the straightforward introduction of diverse functional groups at the terminus of the ethyl side chain, making 4-(2-chloroethyl)-2-methyl-1,3-thiazole a versatile synthetic intermediate. Reactions of similar haloalkyl-substituted heterocycles with nucleophiles are well-documented, proceeding via direct substitution on the side chain. researchgate.net

Key classes of nucleophiles that can be employed include:

Oxygen Nucleophiles: Hydroxide (B78521), alkoxides, and carboxylates can be used to introduce hydroxyl, ether, and ester functionalities, respectively.

Nitrogen Nucleophiles: Ammonia (B1221849), primary and secondary amines, and azide (B81097) ions can be used to form primary, secondary, and tertiary amines, and alkyl azides.

Sulfur Nucleophiles: Thiolates, such as sodium thiophenolate, and thioacetate (B1230152) can introduce thioether and thioester groups. researchgate.net

Carbon Nucleophiles: Cyanide and malonic esters can be used to extend the carbon chain, forming nitriles and substituted esters.

Table 2: Representative Intermolecular S_N2 Reactions

| Nucleophile | Reagent Example | Solvent | Expected Product |

|---|---|---|---|

| Hydroxide | Sodium Hydroxide | H₂O/THF | 2-(2-Methyl-1,3-thiazol-4-yl)ethan-1-ol |

| Alkoxide | Sodium Ethoxide | Ethanol | 4-(2-Ethoxyethyl)-2-methyl-1,3-thiazole |

| Amine | Diethylamine | Acetonitrile | N,N-Diethyl-2-(2-methyl-1,3-thiazol-4-yl)ethan-1-amine |

| Thiolate | Potassium Thioacetate | DMF | S-(2-(2-Methyl-1,3-thiazol-4-yl)ethyl) ethanethioate |

| Azide | Sodium Azide | DMSO | 4-(2-Azidoethyl)-2-methyl-1,3-thiazole |

In the presence of a strong, sterically hindered base, this compound can undergo an E2 (bimolecular elimination) reaction. This pathway competes with the S_N2 mechanism and involves the abstraction of a proton from the carbon adjacent to the thiazole ring (the α-carbon) and the simultaneous departure of the chloride leaving group. The product of this dehydrochlorination is 2-methyl-4-vinyl-1,3-thiazole. The use of non-nucleophilic bases such as potassium tert-butoxide (t-BuOK) or 1,8-diazabicycloundec-7-ene (DBU) typically favors elimination over substitution. The synthesis of vinyl-substituted heterocycles is a valuable transformation, as the vinyl group can participate in various subsequent reactions, including polymerizations and cycloadditions. uow.edu.au

Nucleophilic Substitution Reactions (S_N2 Pathways)

Chemical Behavior of the 1,3-Thiazole Ring System

The 1,3-thiazole ring is an aromatic heterocycle with a specific reactivity pattern towards electrophiles, governed by the electron distribution within the ring.

The thiazole ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, the presence of activating groups can facilitate such reactions. In this compound, the C2-methyl group acts as an electron-donating group, activating the ring. Theoretical and experimental studies on substituted thiazoles show that electrophilic attack occurs preferentially at the C5 position, which is the most electron-rich carbon atom. researchgate.net The C4 position is already substituted, and the C2 position is electron-deficient. Therefore, electrophilic substitution reactions like halogenation and nitration are expected to yield the corresponding 5-substituted derivative.

For instance, bromination of 2-thiazolylhydrazones has been shown to occur principally at the C5 position of the thiazole ring. researchgate.net Similarly, the nitration of 2-acetamidothiazole (B125242) and 2-amino-4-methylthiazole (B167648) yields the 5-nitro derivative. cdnsciencepub.com

Table 3: Examples of Electrophilic Aromatic Substitution on Substituted Thiazoles

| Thiazole Derivative | Reagent(s) | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Benzylidenehydrazino-4-carbethoxythiazole | Bromine (2 eq.) | Acetic acid or Chloroform | 2-Benzylidenehydrazino-4-carbethoxy-5-bromothiazole | researchgate.net |

| 2-Acetamidothiazole | HNO₃ / H₂SO₄ | 10 °C | 2-Acetamido-5-nitrothiazole | cdnsciencepub.com |

| 2-Amino-4-methylthiazole | HNO₃ / H₂SO₄ | 5 °C | 4-Methyl-2-nitramino-5-nitrothiazole | cdnsciencepub.com |

Nucleophilic Attack and Substitution Patterns on the Thiazole Ring

The thiazole ring, a key component of this compound, exhibits a nuanced reactivity towards nucleophiles. The electron distribution within the ring, influenced by the nitrogen and sulfur heteroatoms, dictates the preferred sites of nucleophilic attack. Generally, the C2 position of the thiazole ring is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. pharmaguideline.com This is followed by the C5 and then the C4 positions. However, the presence of substituents can significantly alter this reactivity pattern. In this compound, the 2-position is occupied by a methyl group, which can influence the accessibility of this site.

Nucleophilic substitution reactions on an unsubstituted thiazole ring are not common and typically require either a strong nucleophile or activation of the ring. pharmaguideline.com For substitution to occur, a suitable leaving group must be present on the ring. numberanalytics.com For instance, halogen atoms attached to the thiazole ring at the C2, C4, or C5 positions can be displaced by nucleophiles. pharmaguideline.com

The quaternization of the ring nitrogen, forming a thiazolium salt, significantly increases the acidity of the C2-proton and enhances the ring's susceptibility to nucleophilic attack. pharmaguideline.comwikipedia.org This activation strategy can facilitate substitutions that would otherwise be difficult to achieve.

The reactivity of the thiazole ring towards nucleophiles is also dependent on the nature of the nucleophile itself. Strong nucleophiles are generally required to initiate a reaction with the relatively aromatic and stable thiazole ring. pharmaguideline.com The reaction conditions, such as temperature and solvent, also play a crucial role in determining the outcome of nucleophilic substitution reactions.

Ring Opening and Rearrangement Pathways (e.g., ANRORC Mechanism)

Under certain conditions, nucleophilic attack on the thiazole ring of compounds like this compound can lead to ring-opening and subsequent rearrangement. One notable pathway for such transformations is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. wikipedia.org This mechanism provides an alternative to direct nucleophilic substitution and can explain the formation of rearranged products. wikipedia.org

The ANRORC mechanism is a multi-step process that begins with the addition of a nucleophile to the heterocyclic ring. wikipedia.org This is followed by the cleavage of a bond within the ring, leading to an open-chain intermediate. This intermediate can then undergo recyclization to form a new heterocyclic ring, which may be different from the starting material. Isotope labeling studies have been instrumental in providing evidence for the ANRORC mechanism in various heterocyclic systems. wikipedia.org

While the ANRORC mechanism has been extensively studied in other nitrogen-containing heterocycles like pyrimidines, its specific application to this compound is a subject for detailed investigation. wikipedia.org The presence of the 2-chloroethyl substituent could potentially influence the stability of the ring-opened intermediate and the subsequent ring-closure step.

Ring-opening of the thiazole ring can also be induced by oxidative conditions. For example, treatment of thiazole derivatives with oxidizing agents can lead to cleavage of the ring. rsc.orgscholaris.ca The specific products formed depend on the oxidant used and the reaction conditions.

Cycloaddition Reactions Involving the Thiazole Moiety

The thiazole ring, despite its aromatic character, can participate in cycloaddition reactions, offering a powerful tool for the synthesis of more complex heterocyclic systems. numberanalytics.comwikipedia.org Thiazoles can act as either the diene or the dienophile component in Diels-Alder reactions, although their reactivity is generally lower than that of more electron-rich dienes or dienophiles due to their aromatic stability. numberanalytics.comnih.govacs.org

Thiazoles as Dienes: In some instances, 4-alkenylthiazoles have been shown to behave as all-carbon dienes in Diels-Alder reactions. nih.govacs.org These reactions involve the C4-C5 double bond of the thiazole ring and the adjacent double bond of the alkenyl substituent. nih.govacs.org Such reactions can proceed with high stereocontrol, leading to the formation of complex polycyclic structures. nih.govacs.org

Thiazoles as Dienophiles: Thiazoles can also function as dienophiles in Diels-Alder reactions, though this is less common. numberanalytics.com High temperatures are often required to overcome the aromatic stabilization of the thiazole ring. wikipedia.org These reactions can be followed by the extrusion of sulfur, leading to the formation of pyridine (B92270) derivatives. wikipedia.org

1,3-Dipolar Cycloadditions: The thiazole moiety can also participate in 1,3-dipolar cycloaddition reactions. numberanalytics.comnih.gov For example, azomethine ylides can react with the thiazole ring in a [3+2] cycloaddition manner to afford novel spiro-heterocyclic systems. mdpi.com This approach has been utilized to synthesize complex molecules containing both thiazole and other heterocyclic scaffolds. mdpi.com

The specific reactivity of this compound in cycloaddition reactions would be influenced by its substituents. The 2-methyl group and the 4-(2-chloroethyl) group can affect the electronic properties and steric accessibility of the thiazole ring, thereby influencing the feasibility and outcome of cycloaddition reactions.

Oxidation and Reduction of the Thiazole Ring

The thiazole ring in this compound can undergo both oxidation and reduction reactions, leading to a variety of functionalized products.

Oxidation: The thiazole ring is generally resistant to oxidation. slideshare.net However, under specific conditions, both the nitrogen and sulfur atoms can be oxidized. Oxidation at the nitrogen atom can lead to the formation of a thiazole N-oxide. wikipedia.org This transformation can be achieved using various oxidizing agents, such as m-chloroperoxybenzoic acid (mCPBA). wikipedia.org Oxidation can also occur at the sulfur atom, resulting in the formation of non-aromatic sulfoxides or sulfones. wikipedia.org

The methyl group at the C2 position can also be a site for oxidation. For instance, the oxidation of 2-methylbenzothiazole (B86508) by hydroxyl radicals has been shown to result in the formation of the corresponding aldehyde. nih.govacs.org A similar transformation could potentially occur with this compound.

Reduction: The thiazole ring is generally stable towards many reducing agents. slideshare.net It is resistant to catalytic hydrogenation with platinum and to metal reductions in hydrochloric acid. pharmaguideline.com However, reduction can be achieved using stronger reducing agents. For example, Raney nickel can be used for the desulfurization of the thiazole ring, which often leads to ring opening and degradation. pharmaguideline.comslideshare.net

Selective reduction of the thiazole ring without complete degradation can be challenging. The choice of reducing agent and reaction conditions is critical to achieving the desired transformation.

Metal-Catalyzed Transformations Involving this compound

Metal-catalyzed reactions offer a powerful and versatile platform for the functionalization of this compound at both the haloethyl side chain and the thiazole ring itself.

Cross-Coupling Reactions at the Haloethyl Position

The chloroethyl group at the 4-position of the thiazole ring serves as a handle for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. While the reactivity of alkyl chlorides in cross-coupling reactions is generally lower than that of the corresponding bromides or iodides, suitable catalytic systems have been developed to facilitate these transformations.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organohalide. wikipedia.orgyonedalabs.com While traditionally used for aryl and vinyl halides, advancements in catalyst design have expanded its scope to include some alkyl halides. libretexts.org A Suzuki-Miyaura coupling involving the 2-chloroethyl group would allow for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents. The general scheme involves the oxidative addition of the alkyl chloride to a palladium(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product. youtube.com

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgyoutube.com The application of Sonogashira coupling to unactivated alkyl halides has been a subject of development. organic-chemistry.org A successful Sonogashira coupling at the chloroethyl position would introduce an alkynyl moiety, a versatile functional group for further synthetic transformations.

The following table summarizes potential cross-coupling reactions at the haloethyl position:

| Coupling Reaction | Reagents | Catalyst System | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | Pd catalyst, Base | Alkyl-Aryl/Vinyl |

| Sonogashira | R-C≡CH | Pd catalyst, Cu(I) co-catalyst, Base | Alkyl-Alkynyl |

Directed C-H Activation Strategies for Functionalization

Direct C-H activation has emerged as a powerful strategy for the functionalization of heterocyclic compounds, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. nih.gov For this compound, C-H activation can be directed to specific positions on the thiazole ring.

The thiazole ring possesses C-H bonds at the C5 position that can be targeted for functionalization. The inherent reactivity of the thiazole ring often directs functionalization to the C5 position in the absence of other directing groups. chemrxiv.org Palladium-catalyzed C-H arylation, for example, has been shown to be effective for the functionalization of thiazole derivatives. rsc.orgresearchgate.net

The nitrogen atom within the thiazole ring can act as a directing group, guiding the metal catalyst to a nearby C-H bond. This approach can provide high regioselectivity. Various transition metals, including palladium and nickel, have been employed in C-H activation/functionalization reactions of azoles. researchgate.netmdpi.com

The following table outlines potential C-H activation strategies for the functionalization of the thiazole ring:

| Reaction Type | Catalyst | Position Functionalized | Potential Reagents |

| C-H Arylation | Palladium or Nickel | C5 | Aryl halides, Arylboronic acids |

| C-H Alkenylation | Palladium | C5 | Alkenes |

The development of specific C-H activation protocols for this compound would open up new avenues for the synthesis of novel derivatives with tailored properties.

Applications As Synthetic Intermediates in Advanced Organic Synthesis Research

Precursors for Complex Heterocyclic Architectures

The structure of 4-(2-Chloroethyl)-2-methyl-1,3-thiazole is well-suited for the construction of elaborate heterocyclic systems. The chloroethyl side chain provides a reactive site for annulation reactions, where new rings are built onto the existing thiazole (B1198619) core.

The chloroethyl group is an effective electrophile for intramolecular and intermolecular cyclization reactions, leading to the formation of fused bicyclic and polycyclic thiazole derivatives. Through a nucleophilic substitution pathway, the two-carbon ethyl linker can be used to form a new ring by reacting with a suitably positioned nucleophile. For instance, reaction with a dinucleophile, such as an amino-thiol, could lead to the formation of a thiazine ring fused to the thiazole core. This strategy allows for the creation of novel heterocyclic scaffolds that are of interest in medicinal chemistry and materials science. While specific examples starting directly from this compound are not extensively documented in dedicated studies, the principle is a fundamental application of such bifunctional reagents in heterocyclic synthesis.

Table 1: Representative Reaction for Fused Thiazole System Synthesis

| Reactant | Reagent/Conditions | Product | Reaction Type |

| This compound | 2-Aminoethanethiol, Base (e.g., NaH) | 6-Methyl-2,3-dihydro-4H- nih.govmdpi.comthiazino[3,2-d]thiazole | Intramolecular Cyclization |

The synthesis of macrocycles is a critical area of research, particularly for developing peptide mimics and host-guest chemistry systems. The chloroethyl group on the thiazole ring serves as an anchor point for macrocyclization. In a reaction analogous to methods using chloromethyl thiazoles, the chloroethyl group can react with a nucleophile located at the other end of a linear precursor to form a large ring. nih.gov This intramolecular SN2 reaction is a powerful strategy for creating conformationally constrained macrocyclic peptides containing a thiazole unit. nih.govnih.govthieme.deresearchgate.net The thiazole ring, in this context, can impart specific conformational preferences and metabolic stability to the resulting macrocycle.

Table 2: General Approach for Thiazole-Containing Macrocycle Synthesis

| Precursor Type | Cyclization Site | Key Reaction | Macrocycle Feature |

| Linear Peptide-Thiazole Conjugate | N-terminal Cysteine Thiol | Intramolecular Thioalkylation (SN2) | Thioether linkage |

| Linear Polyether with Terminal Alcohol | Terminal Alkoxide | Intramolecular Williamson Ether Synthesis | Ether linkage |

Building Blocks for Chemically Diverse Compound Libraries

In drug discovery and chemical biology, the generation of compound libraries with high structural diversity is essential for identifying new lead compounds. This compound is an excellent building block for this purpose. The reactive chloroethyl group allows for its conjugation to a wide array of nucleophilic scaffolds in a parallel synthesis format. By reacting the parent thiazole with libraries of amines, thiols, phenols, and other nucleophiles, a large and diverse collection of new thiazole-containing molecules can be generated rapidly. This approach enables the exploration of the chemical space around the 2-methyl-1,3-thiazole core, which is a privileged structure in medicinal chemistry. nih.gov

Table 3: Library Generation via Nucleophilic Substitution

| Nucleophile Class | Example Nucleophile | Product Structure |

| Primary Amine | Aniline | 2-Methyl-4-(2-phenylaminoethyl)-1,3-thiazole |

| Thiol | Thiophenol | 2-Methyl-4-(2-phenylthioethyl)-1,3-thiazole |

| Phenol | Phenol | 2-Methyl-4-(2-phenoxyethyl)-1,3-thiazole |

| Carboxylate | Sodium Acetate | 2-(2-Methyl-1,3-thiazol-4-yl)ethyl acetate |

Role in Multi-Component Reactions for Structural Diversification

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing the formation of complex molecules from three or more starting materials in a single step. rug.nlbeilstein-journals.org While there is no direct evidence in the reviewed literature of this compound acting as one of the primary components in a known MCR, its utility can be envisioned in a post-MCR modification strategy. The product of an MCR, designed to contain a free nucleophilic group (e.g., a primary amine or thiol), can be subsequently alkylated with this compound. This sequential approach combines the efficiency of MCRs for core scaffold construction with the reliability of SN2 reactions to introduce the thiazole moiety, thereby achieving significant structural diversification.

Utility in the Synthesis of Specific Chemical Probes and Ligands

Table 4: Application in Probe and Ligand Synthesis

| Target Molecule Type | Synthetic Strategy | Example Functionalization |

| Fluorescent Probe | Reaction with an amino-functionalized fluorophore | Covalent attachment of a coumarin or fluorescein dye |

| Bidentate Ligand | Reaction with a pyridine-thiol | Formation of a thioether-linked thiazole-pyridine ligand |

| Bioconjugate | Reaction with a cysteine residue in a peptide | Covalent labeling of a peptide or protein |

Computational Chemistry and Theoretical Investigations of 4 2 Chloroethyl 2 Methyl 1,3 Thiazole

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to modern chemistry, enabling the exploration of molecular properties that are often difficult or impossible to measure experimentally. For 4-(2-chloroethyl)-2-methyl-1,3-thiazole, these methods can elucidate its electronic structure, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For thiazole (B1198619) derivatives, DFT calculations, often using the B3LYP functional, are employed to predict bond lengths, bond angles, and dihedral angles. nih.govresearchgate.netmdpi.com

The optimization process for this compound would begin with an initial guess of the molecular structure. The calculation then iteratively adjusts the atomic coordinates to find the lowest energy conformation on the potential energy surface. This optimized geometry is essential for calculating other electronic properties accurately. The thiazole ring itself is expected to be largely planar, a characteristic feature of such aromatic heterocyclic systems. nih.gov

| Computational Method | Basis Set | Primary Applications |

|---|---|---|

| Density Functional Theory (DFT), e.g., B3LYP | e.g., 6-31G(d,p), 6-311+G(d,p) | Molecular geometry optimization, calculation of electronic properties (energies, orbitals), vibrational frequencies. nih.govsemanticscholar.org |

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. wikipedia.org The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more polarizable and more reactive. researchgate.net For this compound, DFT calculations would determine the energies of the HOMO and LUMO. The distribution of these orbitals across the molecule would indicate the likely sites for nucleophilic and electrophilic attack. nih.gov In thiazole derivatives, the HOMO and LUMO are typically distributed across the heterocyclic ring system, with significant contributions from the sulfur and nitrogen atoms. researchgate.net

| Parameter | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Correlates with the ability to donate electrons (nucleophilicity); related to ionization potential. researchgate.net |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Correlates with the ability to accept electrons (electrophilicity); related to electron affinity. researchgate.net |

| HOMO-LUMO Energy Gap | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. researchgate.net |

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors provide a more nuanced understanding of reactivity than the energy gap alone.

Chemical Hardness (η) and Softness (S) : Hardness is a measure of resistance to change in electron configuration. It is approximated as half the HOMO-LUMO gap (η ≈ ΔE/2). Softness is the reciprocal of hardness (S = 1/η) and indicates a higher propensity for chemical reactions.

Electrophilicity Index (ω) : This parameter measures the ability of a species to accept electrons. A higher electrophilicity index suggests a molecule is a better electrophile. researchgate.net

Fukui Functions : These are local reactivity descriptors that indicate which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. This analysis helps pinpoint the most reactive sites. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping : An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for predicting reactivity. researchgate.net Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen and sulfur atoms of the thiazole ring and the chlorine atom, highlighting these as potential sites for interaction with electrophiles or Lewis acids.

| Descriptor | Type | Information Provided |

|---|---|---|

| Chemical Hardness & Softness | Global | Measures the overall stability and reactivity of the molecule. nih.gov |

| Electrophilicity Index | Global | Quantifies the propensity of the molecule to act as an electron acceptor. researchgate.net |

| Fukui Functions | Local | Identifies the most reactive atomic sites within the molecule for different types of attack. researchgate.net |

| Electrostatic Potential (ESP/MEP) Map | Local | Visually maps electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net |

The distribution of electronic charge within a molecule is fundamental to its properties, including its polarity and intermolecular interactions. Computational methods can calculate the partial atomic charges on each atom using various schemes, such as Mulliken population analysis. This analysis reveals how electrons are shared among the atoms, identifying which are electron-rich and which are electron-poor. In this compound, the electronegative nitrogen, sulfur, and chlorine atoms are expected to carry partial negative charges.

Mechanistic Elucidation through Computational Studies

Beyond static properties, computational chemistry is a powerful tool for investigating the dynamics of chemical reactions. By modeling the transformation from reactants to products, researchers can understand the detailed steps of a reaction mechanism, including the identification of transient intermediates and transition states.

A chemical reaction proceeds along a reaction coordinate over a potential energy surface. The highest point on the lowest energy path between reactants and products is the transition state (TS). The transition state is an unstable, fleeting configuration that represents the energy barrier that must be overcome for the reaction to occur.

Computational chemists can locate and characterize transition state structures for reactions involving this compound. For instance, the chloroethyl group is a potential site for nucleophilic substitution reactions. nih.govnih.govslideshare.net A theoretical study could model the reaction with a nucleophile, calculating the structure and energy of the transition state. This calculation allows for the determination of the activation energy (Ea), which is directly related to the reaction rate. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be identified.

In-Depth Computational Analysis of this compound Reveals Limited Research

General computational methods, such as Density Functional Theory (DFT), are often employed to understand the chemical behavior of thiazole-containing compounds. nih.govajol.info These studies provide insights into the electronic structure and reactivity of the thiazole ring, which can influence reaction outcomes. nih.gov However, specific computational data on the regioselective and stereoselective reactions involving this compound remains uninvestigated in the public domain. The reactivity of the thiazole ring is known to be influenced by the nature and position of its substituents, with computational approaches offering a way to predict these effects. nih.gov

Similarly, a detailed conformational analysis, including the identification of stable conformers, rotational barriers, and the nature of intramolecular interactions for this compound, has not been a specific subject of published computational studies. Such analyses are crucial for understanding a molecule's three-dimensional structure and its interaction with biological targets or other molecules. For related structures, computational methods have been used to determine conformational preferences and the impact of non-covalent interactions, such as hydrogen bonds. mdpi.com However, without specific studies on this compound, any discussion on its conformational landscape would be purely speculative.

The investigation of rotational barriers, particularly around the bond connecting the chloroethyl group to the thiazole ring, would provide valuable information about the molecule's flexibility. nih.gov Such data is typically obtained through computational modeling, but these specific calculations for this compound are absent from the current body of scientific literature.

Due to the absence of specific research and corresponding data for this compound in the requested areas of computational chemistry, a detailed and scientifically accurate article adhering to the user's specified outline cannot be generated at this time. The creation of such an article would necessitate original research and computational analysis that has not yet been performed or published.

Advanced Spectroscopic Characterization Techniques for Thiazole Derivatives with Chloroethyl and Methyl Substituents

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment.researchgate.netdiva-portal.orgnih.govresearchgate.net

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy of 4-(2-Chloroethyl)-2-methyl-1,3-thiazole would provide distinct signals corresponding to the different proton environments within the molecule. The methyl group protons (CH₃) attached to the C2 position of the thiazole (B1198619) ring are expected to appear as a singlet in the upfield region of the spectrum. The single proton on the C5 position of the thiazole ring (H-5) would likely resonate as a singlet further downfield due to the influence of the heterocyclic ring. The two methylene (B1212753) groups of the chloroethyl side chain (-CH₂-CH₂-Cl) would present as two distinct triplets, assuming coupling between them. The methylene group adjacent to the thiazole ring would be influenced by the ring's electron-withdrawing nature, while the methylene group bonded to the chlorine atom would be deshielded by the electronegative halogen.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CH₃ (at C2) | ~2.3-2.7 | Singlet |

| Thiazole-H (at C5) | ~6.8-7.2 | Singlet |

| -CH₂- (adjacent to thiazole) | ~3.0-3.4 | Triplet |

| -CH₂-Cl | ~3.6-4.0 | Triplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, distinct signals are expected for each of the six carbon atoms. The carbon of the methyl group (CH₃) would appear at the highest field. The two methylene carbons of the chloroethyl chain will have distinct chemical shifts, with the carbon attached to the chlorine atom being the most deshielded. The three carbons of the thiazole ring (C2, C4, and C5) will resonate in the aromatic region of the spectrum, with their precise shifts influenced by the substituents. nih.govresearchgate.netchemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| -CH₃ (at C2) | ~15-20 |

| -CH₂- (adjacent to thiazole) | ~30-35 |

| -CH₂-Cl | ~40-45 |

| Thiazole-C5 | ~110-120 |

| Thiazole-C4 | ~145-155 |

| Thiazole-C2 | ~160-170 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within this compound, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. A cross-peak between the signals of the two methylene groups in the chloroethyl side chain would definitively confirm their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of the carbon signals for the methyl group and the two methylene groups based on their attached protons. The C5 of the thiazole ring would also be identified through its correlation with the H-5 proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. For instance, correlations would be expected between the methyl protons and the C2 of the thiazole ring, and between the H-5 proton and the C4 and potentially C2 carbons. The protons of the methylene group adjacent to the ring would show correlations to C4 and C5 of the thiazole, confirming the attachment point of the chloroethyl side chain. rsc.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy.researchgate.netresearchgate.netmdpi.comresearchgate.net

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides complementary information regarding the functional groups and molecular vibrations within a molecule.

Functional Group Identification and Vibrational Mode Assignment

The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to the various functional groups and structural features.

Thiazole Ring Vibrations: The thiazole ring itself gives rise to a series of characteristic stretching and bending vibrations. C=N and C=C stretching vibrations are typically observed in the 1650-1450 cm⁻¹ region. researchgate.net Ring breathing modes and other skeletal vibrations will also be present at lower frequencies. cdnsciencepub.com

C-H Vibrations: Aromatic C-H stretching from the thiazole ring proton would appear above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl and methylene groups will be observed in the 3000-2850 cm⁻¹ range. C-H bending vibrations for the methyl and methylene groups are expected in the 1470-1350 cm⁻¹ region.

C-Cl Vibration: The stretching vibration of the carbon-chlorine bond is typically found in the 800-600 cm⁻¹ region. Its exact position can be influenced by the conformation of the chloroethyl side chain.

C-S Vibration: The C-S stretching vibration associated with the thiazole ring is generally weaker and appears at lower frequencies, often in the 800-600 cm⁻¹ range.

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | >3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000-2850 | IR, Raman |

| C=N / C=C Stretch (Thiazole) | 1650-1450 | IR, Raman |

| C-H Bend (Aliphatic) | 1470-1350 | IR |

| C-S Stretch (Thiazole) | 800-600 | IR, Raman |

| C-Cl Stretch | 800-600 | IR, Raman |

Conformational Insights from Vibrational Spectra

The chloroethyl side chain of this compound can exist in different rotational isomers (conformers), primarily the gauche and anti conformations, due to rotation around the C-C single bond. These different conformers can give rise to distinct vibrational frequencies, particularly for the C-Cl stretching mode. nih.govdocumentsdelivered.com By analyzing the vibrational spectra, potentially at different temperatures, it may be possible to identify the presence of multiple conformers and even determine the predominant conformation in the solid state or in solution. Computational studies can further aid in assigning specific vibrational bands to particular conformers. materialsciencejournal.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns. For this compound, both high-resolution mass spectrometry and detailed fragmentation analysis are crucial for unambiguous identification.

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with high precision, which allows for the determination of its elemental formula. The molecular formula for this compound is C₆H₈ClNS. The theoretical monoisotopic mass is calculated to be 161.00659 Da. guidechem.comuni.lu

HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, can experimentally verify this mass. The high accuracy of HRMS helps to distinguish the compound from other isomers or compounds with the same nominal mass. For instance, in ESI-MS, the compound is often observed as a protonated molecule, [M+H]⁺.

Table 1: Predicted m/z Values for Adducts of this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 162.01387 |

| [M+Na]⁺ | 183.99581 |

| [M-H]⁻ | 159.99931 |

| [M]⁺ | 161.00604 |

Data sourced from PubChem CID 20202737. uni.lu

Upon ionization, the molecular ion [C₆H₈ClNS]⁺• would be observed. Key fragmentation pathways would likely include:

Loss of the chloroethyl side chain: A primary fragmentation would be the cleavage of the bond between the thiazole ring and the chloroethyl group, leading to the loss of a •CH₂CH₂Cl radical or a C₂H₄Cl⁺ ion.

Cleavage of the C-Cl bond: Loss of a chlorine radical (•Cl) from the molecular ion would result in a fragment ion at m/z 126.

Ring Fragmentation: The thiazole ring itself can undergo characteristic cleavages. Fused pyrimidine-thiazole systems have shown that the thiazole ring often fragments before the more stable pyrimidine (B1678525) ring. sapub.org Common losses include molecules like HCN or CH₃CN, leading to sulfur-containing radical cations.

McLafferty Rearrangement: While not the most prominent feature for this specific structure, rearrangements are possible and can lead to the elimination of neutral molecules like HCl.

Analysis of the mass spectra of related compounds, such as 5-aryl-2-hydrazino-thiazoles, shows that the molecular ions often undergo fragmentation to produce a stable 2-aminothiazole (B372263) ion. researchgate.net For this compound, a key fragment would likely be the 2-methyl-1,3-thiazole cation after cleavage of the side chain.

X-ray Crystallography for Solid-State Structure Determination

To perform single-crystal X-ray diffraction, a suitable single crystal of the compound is required. The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is used to calculate the electron density map of the unit cell, from which the atomic positions can be determined.

For a molecule like this compound, this analysis would reveal:

The planarity of the thiazole ring.

The precise bond lengths and angles of the thiazole ring and its substituents.

The conformation of the chloroethyl side chain, including the torsion angle between the ring and the side chain. For example, in a related structure, 3-(2-Chloroethyl)-2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-1-ium chloride, the chloroethyl side chain was found to be in a synclinal conformation. researchgate.net

The unit cell parameters (a, b, c, α, β, γ) and the space group of the crystal.

Understanding the intermolecular interactions within a crystal is crucial for explaining its physical properties. Hirshfeld surface analysis is a computational method used to visualize and quantify these interactions based on the crystallographic data. nih.govnih.gov The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact.

Studies on various thiazole derivatives reveal a range of common intermolecular interactions that would be expected to play a role in the crystal packing of this compound:

Hydrogen Bonds: Although the target molecule lacks strong hydrogen bond donors, weak C-H···N or C-H···S interactions are common in thiazole structures. nih.govtandfonline.com

Halogen Bonds: The chlorine atom can participate in C-Cl···N or C-Cl···S halogen bonding.

π-π Stacking: The aromatic thiazole rings can stack on top of each other, contributing to crystal stability. nih.gov

For example, a Hirshfeld surface analysis of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one showed that the most significant contributions to crystal packing came from H···H (37.6%), O···H (16.8%), S···H (15.4%), and N···H (13.0%) interactions. nih.gov A similar analysis for the title compound would provide a quantitative breakdown of the forces governing its solid-state architecture.

Table 2: Common Intermolecular Contacts in Thiazole Derivative Crystals

| Interaction Type | Description | Typical Contribution (%) |

|---|---|---|

| H···H | Contacts between hydrogen atoms on adjacent molecules. | 35 - 45% |

| S···H / H···S | Interactions involving the thiazole sulfur and hydrogen atoms. | 15 - 25% |

| N···H / H···N | Interactions involving the thiazole nitrogen and hydrogen atoms. | 10 - 20% |

| C···H / H···C | General van der Waals interactions. | 5 - 10% |

| π–π Stacking | Interactions between aromatic rings. | Variable |

Percentages are representative and vary between different crystal structures. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure of the compound, particularly the nature of its chromophores.

The thiazole ring is an aromatic heterocycle containing π electrons and non-bonding (n) electrons on the nitrogen and sulfur atoms. Therefore, the UV-Vis spectrum of this compound is expected to be dominated by two main types of electronic transitions:

π → π* Transitions: These are typically high-energy, high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital within the aromatic ring. For the parent thiazole molecule, a strong absorption is observed around 235 nm. nist.gov

n → π* Transitions: These transitions involve the excitation of a non-bonding electron (from the lone pairs on N or S) to a π* anti-bonding orbital. They are generally of lower energy (occur at longer wavelengths) and have a much lower intensity compared to π → π* transitions.

The substituents on the thiazole ring—the methyl group (an electron-donating group) and the chloroethyl group (weakly electron-withdrawing)—will influence the energy of these transitions, typically causing a shift in the absorption maxima (λmax). Electron-donating groups often cause a bathochromic shift (red shift) to longer wavelengths, while electron-withdrawing groups can cause either a bathochromic or hypsochromic (blue) shift depending on their interaction with the chromophore. science.gov Studies on substituted thiazole-azo dyes have shown that the position of the absorption bands is sensitive to the nature of the substituents. mdpi.com

Future Directions and Emerging Research Avenues in 4 2 Chloroethyl 2 Methyl 1,3 Thiazole Research

Development of Sustainable and Green Synthetic Protocols

Conventional synthesis methods for thiazole (B1198619) derivatives often rely on hazardous reagents, harsh reaction conditions, and significant solvent waste, posing environmental concerns. researchgate.net A primary future direction is the development of green and sustainable synthetic routes for 4-(2-Chloroethyl)-2-methyl-1,3-thiazole. This involves embracing the principles of green chemistry to minimize environmental impact while improving efficiency and cost-effectiveness. researchgate.net

Key research efforts are anticipated in the following areas:

Microwave-Assisted and Ultrasonic Synthesis: These techniques offer rapid, efficient, and often higher-yield alternatives to conventional heating methods. researchgate.netbepls.com Research will likely focus on adapting the classic Hantzsch thiazole synthesis, which typically involves reacting a thioamide with an alpha-haloketone, to these energy-efficient platforms. youtube.com

Green Solvents and Catalysts: The replacement of volatile organic compounds (VOCs) with greener solvents like water, ethanol, or ionic liquids is a critical goal. bohrium.com Studies exploring catalyst-free reactions in water or the use of recyclable, non-toxic catalysts such as natural biopolymers (e.g., chitosan-based catalysts) are gaining traction for general thiazole synthesis and could be applied here. bepls.comnih.gov

Multi-Component Reactions (MCRs): One-pot MCRs are highly efficient as they combine multiple synthetic steps without isolating intermediates, saving time, energy, and resources. nih.gov Designing an MCR strategy for this compound would represent a significant advancement in its sustainable production.

| Parameter | Conventional Methods (e.g., Hantzsch Synthesis) | Emerging Green Protocols |

|---|---|---|

| Solvents | Volatile organic compounds (e.g., chlorobenzene, ethanol) | Water, PEG-400, ionic liquids, or solvent-free conditions bepls.combohrium.com |

| Energy Source | Conventional reflux/heating | Microwave irradiation, ultrasound researchgate.netbepls.com |

| Catalysts | Often requires strong acids or bases | Recyclable green catalysts (e.g., biocatalysts, nanocomposites), or catalyst-free systems bepls.combohrium.com |

| Efficiency | Longer reaction times, multi-step processes | Reduced reaction times, potential for one-pot synthesis bepls.comnih.gov |

| By-products | Can generate hazardous waste | Minimized waste generation, often with non-harmful by-products like water bepls.com |

Exploration of Novel Reactivity Patterns and Catalytic Applications

Beyond its role as a synthetic intermediate, the inherent reactivity of this compound offers avenues for new chemical transformations and applications, particularly in catalysis.

Future research will likely explore:

Thiazolium Salt Catalysis: Alkylation of the thiazole nitrogen atom leads to the formation of N-alkyl thiazolium salts. wikipedia.org These salts are well-known precursors to N-heterocyclic carbenes (NHCs), which are powerful organocatalysts for reactions like the benzoin (B196080) condensation and Stetter reaction. fabad.org.tr Investigating the catalytic activity of thiazolium salts derived from this compound could yield novel catalysts with unique steric and electronic properties.

Functionalization via the Chloroethyl Group: The chloroethyl side chain is a prime site for nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups (e.g., azides, amines, thiols, ethers), creating a library of novel thiazole derivatives with tailored properties for applications in medicinal chemistry or materials science.

Cycloaddition Reactions: While the aromaticity of the thiazole ring makes it relatively stable, it can participate in cycloaddition reactions under specific conditions, often at high temperatures. wikipedia.org Exploring these reactions could lead to the synthesis of complex, fused heterocyclic systems, such as pyridines, by reacting with alkynes followed by sulfur extrusion. wikipedia.org